

The Chemical Landscape of IDO1-IN-12: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ido1-IN-12*

Cat. No.: *B12417963*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Ido1-IN-12**, a potent and orally available inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel cancer immunotherapies.

Core Chemical Properties

While specific structural details for **Ido1-IN-12** are not publicly available, this guide utilizes data from well-characterized IDO1 inhibitors to provide a representative profile. The tables below summarize key quantitative data for exemplar IDO1 inhibitors, offering a comparative landscape for this class of compounds.

Property	Exemplar Compound: Epacadostat (INCB024360)	Exemplar Compound: BMS-986205 (Linrodostat)
Molecular Formula	C25H22F4N2O3	C11H12BrFN4O2
Molecular Weight	490.45 g/mol	347.14 g/mol
IUPAC Name	N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{{2-(sulfamoylamino)ethyl}amino}-1,2,5-oxadiazole-3-carboximidamide	(E)-N'-((3-bromo-4-fluorophenyl)amino)-N-(4-cyanobenzyl)-N'-hydroxyacetimidamide
CAS Number	1204669-58-8	1447959-52-9
SMILES	<chem>O=C(C1=NOC(N)=N1)NC2=C(C(Br)=C(F)C=C2.NS(=O)(=O)NCCN</chem>	<chem>FC1=C(Br)C=C(NC(C)=NO)C=C1.N#CC1=CC=C(CN)C=C1</chem>
Solubility	Information not readily available in public sources	Information not readily available in public sources

Pharmacological Profile

Ido1-IN-12 is characterized as a potent inhibitor of the IDO1 enzyme. The following table presents key inhibitory activity data for representative IDO1 inhibitors.

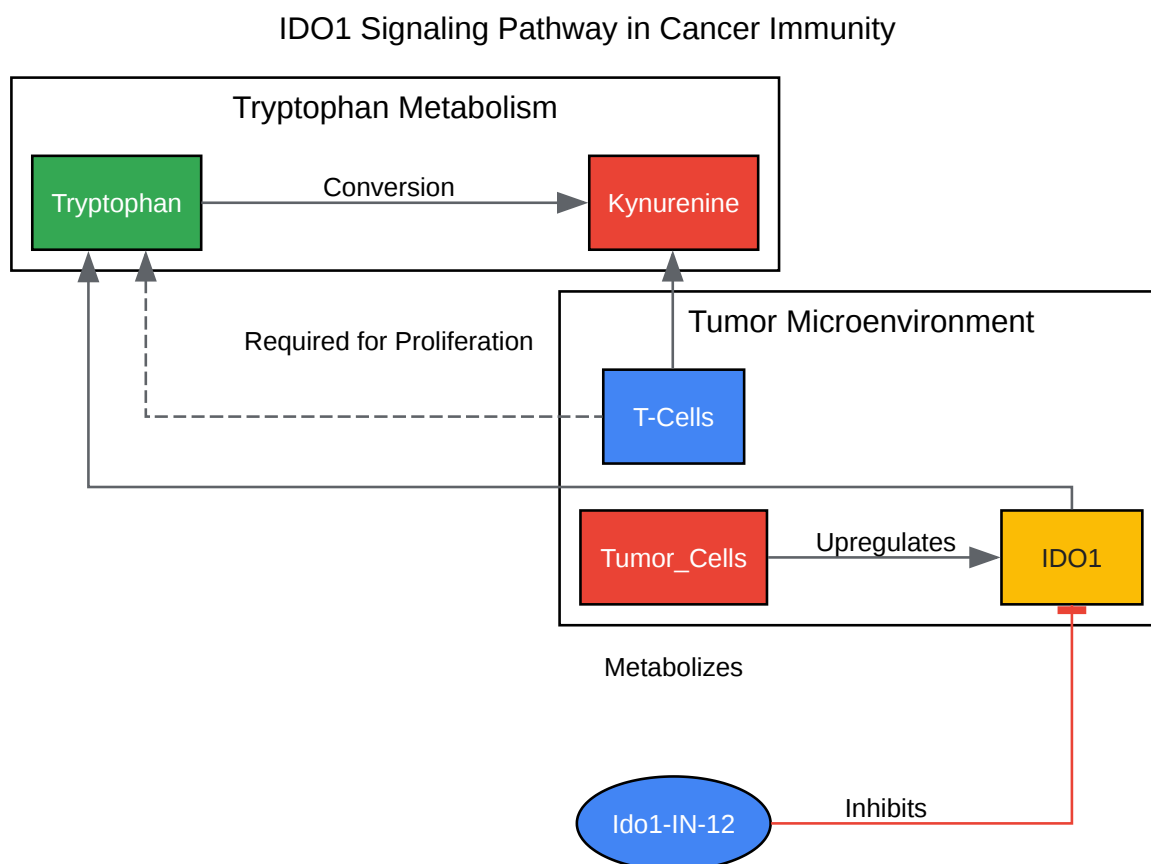
Parameter	Epacadostat (INCB024360)	BMS-986205 (Linrodostat)
IC50 (Enzymatic Assay)	~70 nM[1]	Not applicable (apo-enzyme binder)
IC50 (Cell-based Assay)	~15.3 nM[2]	~9.5 nM[2]
Mechanism of Action	Reversible, competitive inhibitor binding to the heme cofactor of holo-IDO1.[2]	Irreversible inhibitor that competes with heme for binding to apo-IDO1.[2]

Signaling Pathways and Mechanism of Action

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity has profound implications for immune regulation, particularly in the context of cancer.

The depletion of tryptophan in the tumor microenvironment can lead to the arrest of T-cell proliferation and induce T-cell anergy.[2] Concurrently, the accumulation of kynurenine and its downstream metabolites can promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of effector T-cells, thereby fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.

Ido1-IN-12, by inhibiting IDO1, aims to reverse these effects, restoring local tryptophan levels and reducing the concentration of immunosuppressive kynurenine metabolites. This, in turn, is expected to enhance anti-tumor immune responses.



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Figure 1: Simplified signaling pathway of IDO1 in the tumor microenvironment and the point of intervention for **Ido1-IN-12**.

Experimental Protocols

The following sections detail standardized experimental protocols for the evaluation of IDO1 inhibitors.

Biochemical IDO1 Inhibition Assay

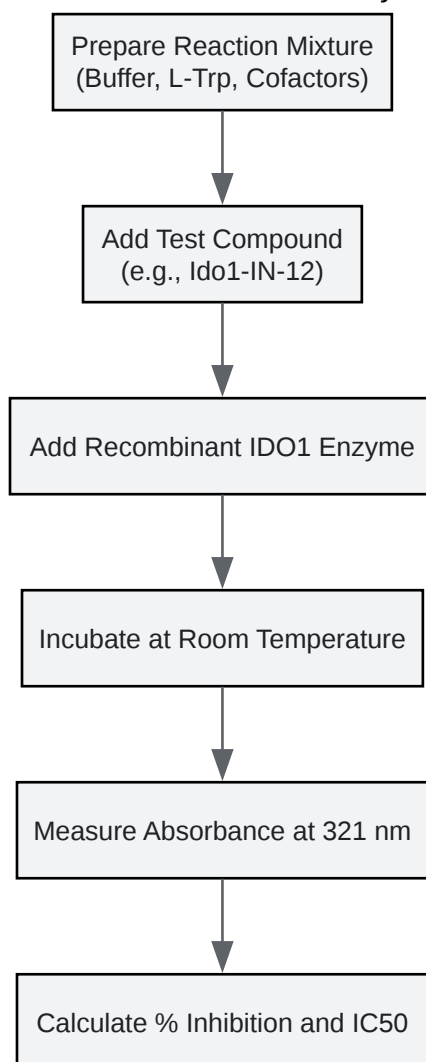
Objective: To determine the direct inhibitory activity of a compound on the purified IDO1 enzyme.

Methodology:

- Reagents and Materials:
 - Recombinant human IDO1 enzyme
 - L-Tryptophan (substrate)
 - Methylene blue (cofactor)
 - Ascorbic acid (reducing agent)
 - Catalase
 - Potassium phosphate buffer
 - Test compound (e.g., **Ido1-IN-12**) dissolved in a suitable solvent (e.g., DMSO)
 - 96-well UV-transparent microplate
 - Spectrophotometer
- Procedure:
 1. Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

2. Add the test compound at various concentrations to the wells of the microplate.
3. Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
5. Measure the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm using a spectrophotometer.
6. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biochemical IDO1 Inhibition Assay Workflow



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Figure 2: Workflow for a typical biochemical IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

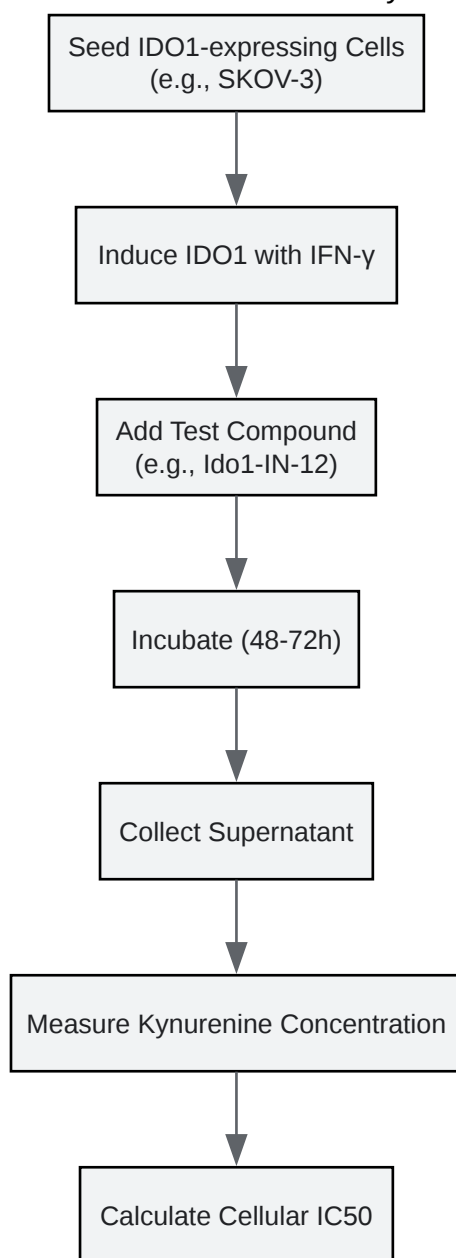
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

- Cell Line: A human cancer cell line known to express IDO1, such as the ovarian cancer cell line SKOV-3, is commonly used.^[5]
- Reagents and Materials:
 - SKOV-3 cells
 - Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
 - Interferon-gamma (IFN- γ) to induce IDO1 expression
 - Test compound (e.g., **Ido1-IN-12**)
 - Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS)
 - 96-well cell culture plate
 - Incubator (37°C, 5% CO₂)
- Procedure:
 1. Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
 2. Treat the cells with IFN- γ to induce the expression of IDO1.
 3. Add the test compound at various concentrations to the cells and incubate for a specified period (e.g., 48-72 hours).
 4. Collect the cell culture supernatant.

5. Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically using Ehrlich's reagent or with higher sensitivity and specificity using LC-MS/MS.
6. Determine the cellular IC₅₀ value by plotting the kynurenine concentration against the test compound concentration.

Cell-Based IDO1 Inhibition Assay Workflow



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Figure 3: Workflow for a cell-based IDO1 inhibition assay.

Conclusion

Ido1-IN-12 represents a promising therapeutic agent in the field of immuno-oncology. Its potency as an IDO1 inhibitor suggests its potential to modulate the tumor microenvironment and enhance anti-tumor immunity. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to further investigate **Ido1-IN-12** and other novel IDO1 inhibitors. A thorough understanding of the chemical properties, pharmacological activity, and underlying biological pathways is critical for the successful clinical translation of this important class of cancer therapeutics.

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